molecular formula C9H8O2 B14726546 Oxiranecarboxaldehyde, 3-phenyl- CAS No. 5693-99-2

Oxiranecarboxaldehyde, 3-phenyl-

Cat. No.: B14726546
CAS No.: 5693-99-2
M. Wt: 148.16 g/mol
InChI Key: MNDACYSEJXGHML-UHFFFAOYSA-N
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Description

3-Phenyloxirane-2-carbaldehyde is an organic compound with the molecular formula C₉H₈O₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 3-phenyloxirane-2-carbaldehyde involves the following steps :

    Hydrolysis of Chloroacetonitrile: The starting material, chloroacetonitrile, is hydrolyzed to form a carboxylic acid.

    Esterification: The carboxylic acid is then esterified.

    Darzens Reaction: The ester undergoes a Darzens reaction with benzaldehyde to form the oxirane ring.

    Reduction and Oxidation: The ester function is reduced using diisobutylaluminum hydride (DIBALH), followed by oxidation to an aldehyde using chromic acid.

Industrial Production Methods

Industrial production methods for 3-phenyloxirane-2-carbaldehyde typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxirane-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can open the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Benzyl alcohol and other alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyloxirane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-phenyloxirane-2-carbaldehyde involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar in having an aldehyde group attached to a phenyl ring but lacks the oxirane ring.

    Styrene Oxide: Contains an oxirane ring attached to a phenyl group but lacks the aldehyde group.

    Cinnamaldehyde: Contains an aldehyde group and a phenyl ring but has a different structural arrangement.

Uniqueness

3-Phenyloxirane-2-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

5693-99-2

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-phenyloxirane-2-carbaldehyde

InChI

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H

InChI Key

MNDACYSEJXGHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C=O

Origin of Product

United States

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